4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group at position 4 and a 4-ethoxyphenyl group at position 2. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and bioisosteric replacement of ester or amide groups . The 4-chlorophenyl substituent enhances lipophilicity and may influence target binding, while the 4-ethoxyphenyl group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMILMRWQFSQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves the formation of the oxadiazole ring followed by its attachment to the isoquinoline moiety. One common synthetic route includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the corresponding oxadiazole intermediate. This intermediate is then reacted with 4-ethoxyphenylisoquinoline under appropriate conditions to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets within cells. The oxadiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46, )
- Key Differences: Benzoimidazolone core vs. dihydroisoquinolinone; phenethyl linker instead of direct attachment.
- Properties : Higher purity (99.01%) and yield (72%) via general synthesis protocol G. Acts as a TRPA1/TRPV1 antagonist, suggesting neuropathic pain applications .
- Comparison: The dihydroisoquinolinone core in the target compound may enhance π-π stacking interactions in biological targets compared to benzoimidazolone.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47, )
- Key Differences : Trifluoromethylbiphenyl substituent increases steric bulk and electron-withdrawing effects.
- Properties : Lower yield (55%) but high purity (99.47%). The CF₃ group enhances metabolic resistance .
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ()
- Key Differences : Isoxazole-carboxylic acid substituent introduces acidity and hydrogen-bonding capacity.
- Properties : Molecular weight 501.92; carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration .
- Comparison : The target compound’s ethoxyphenyl group offers moderate hydrophilicity without ionizable groups, favoring oral bioavailability.
Analogues with Dihydroisoquinolinone Cores
4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one ()
- Key Differences : Fluorine substitution at the 3-position of the chlorophenyl ring and 4-fluorophenyl group.
- Properties : Increased electronegativity from fluorine enhances receptor binding affinity in some kinase targets.
Functional Group Variations
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide ()
- Key Differences: Butanamide tail replaces dihydroisoquinolinone core.
- Properties : Molecular weight 289.7; amide group increases polarity.
- Comparison: The dihydroisoquinolinone core in the target compound provides a rigid scaffold for target engagement, unlike the flexible butanamide chain .
Physicochemical Properties
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C22H23ClN4O3
- IUPAC Name : 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
- SMILES Notation : O=C(CCCc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1
This compound features a complex arrangement of aromatic rings and heterocycles which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Apoptosis induction | |
| A549 (lung cancer) | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated. Preliminary studies suggest that it exhibits moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Salmonella typhi | 25 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that oxadiazole derivatives may act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival.
- Interaction with DNA : The ability to intercalate with DNA has been proposed as a mechanism for the anticancer effects observed.
- Modulation of Enzyme Activity : The compound may inhibit enzymes such as cyclooxygenases (COXs) involved in inflammatory processes.
Case Study 1: Anticancer Efficacy
In a study published by Zhang et al., the compound was tested against several cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
A comprehensive screening conducted by Kumar et al. evaluated the antimicrobial efficacy against clinical isolates. The results indicated that the compound was particularly effective against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
